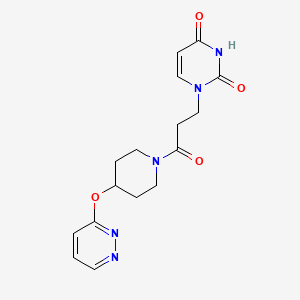
Methyl 5-amino-2-methoxy-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including methylation, ethylation, and oxidation reactions. For instance, a process for synthesizing a similar compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, starts with methylation of 4-amino-2-hydroxybenzoic acid, followed by several steps leading to the final product with a total yield of 24.5% (Wang Yu, 2008). These methods highlight the complex nature of synthesizing methoxybenzoate derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 5-amino-2-methoxy-4-methylbenzoate often features intricate hydrogen bonding patterns. For example, the structure of 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole exhibits hydrogen bonds forming a chain of rings, indicating potential for complex molecular interactions (J. Quiroga et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzoate derivatives can lead to various products depending on the reactants and conditions. For example, Schiff base reactions with 5-bromo-3-methoxysalicylaldehyde result in compounds with potential for further chemical manipulation (Mei-An Zhu & X. Qiu, 2011). These reactions underscore the chemical versatility of methoxybenzoate compounds.
Physical Properties Analysis
The physical properties of methoxybenzoate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research into similar compounds provides insights into their behavior under different conditions, aiding in the development of new materials and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for understanding the potential applications of this compound. Studies on related compounds, such as their synthesis, spectral analysis, and thermodynamic properties, offer valuable information on their chemical behavior (S. A. Halim & M. Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
A related area of research involves the synthesis of pharmaceutical impurities and active pharmaceutical ingredients (APIs) where similar chemical structures are synthesized and studied for their roles in drug development and production. For instance, a review focused on novel synthesis methods for omeprazole and its pharmaceutical impurities outlines the importance of understanding the synthesis pathways of related compounds. These methods are crucial for developing proton pump inhibitors, highlighting the potential application of related chemical structures in creating and controlling pharmaceutical impurities (Saini et al., 2019).
Environmental Impact Studies
Research on parabens, which share a similar benzene ring structure to Methyl 5-amino-2-methoxy-4-methylbenzoate, provides insights into the environmental impact of these compounds. Studies on the occurrence, fate, and behavior of parabens in aquatic environments review their ubiquity in surface water and sediments, emphasizing the need for understanding the environmental persistence and transformation of related chemical structures (Haman et al., 2015).
Biochemical Research
The exploration of biochemical pathways and molecular mechanisms involves the study of related compounds. For example, research on gallic acid's pharmacological activities and its mechanisms in inflammatory diseases provides a framework for how similar compounds could be investigated for their anti-inflammatory properties. This includes understanding their effects on signaling pathways and their potential in treating inflammation-related diseases (Bai et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 5-amino-2-methoxy-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-9(13-2)7(5-8(6)11)10(12)14-3/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEJZMJPOJPNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)
![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)


![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)
